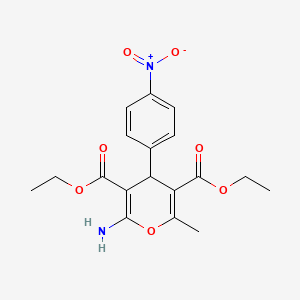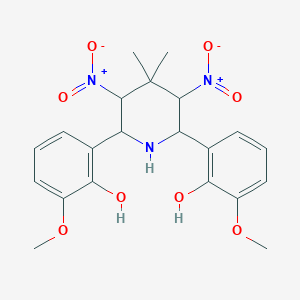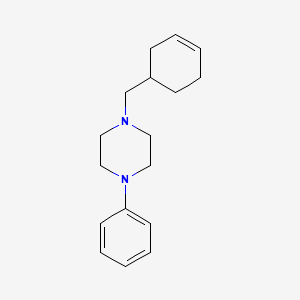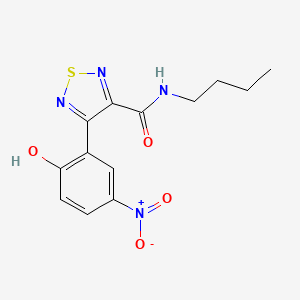
diethyl 2-amino-6-methyl-4-(4-nitrophenyl)-4H-pyran-3,5-dicarboxylate
描述
Diethyl 2-amino-6-methyl-4-(4-nitrophenyl)-4H-pyran-3,5-dicarboxylate, also known as DAPDC, is a pyran derivative that has been extensively studied for its potential applications in various scientific research fields. This compound possesses unique chemical properties that make it a valuable tool for investigating biological processes and mechanisms of action. In
作用机制
The mechanism of action of diethyl 2-amino-6-methyl-4-(4-nitrophenyl)-4H-pyran-3,5-dicarboxylate is not fully understood, but studies have suggested that it acts by inhibiting various enzymes and signaling pathways involved in cell growth and survival. diethyl 2-amino-6-methyl-4-(4-nitrophenyl)-4H-pyran-3,5-dicarboxylate has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. diethyl 2-amino-6-methyl-4-(4-nitrophenyl)-4H-pyran-3,5-dicarboxylate has also been shown to inhibit the activity of PI3K/Akt/mTOR signaling pathway, which is involved in regulating cell growth and survival. Additionally, diethyl 2-amino-6-methyl-4-(4-nitrophenyl)-4H-pyran-3,5-dicarboxylate has been shown to induce apoptosis by activating caspase-3 and -9, which are key enzymes involved in programmed cell death.
Biochemical and Physiological Effects
diethyl 2-amino-6-methyl-4-(4-nitrophenyl)-4H-pyran-3,5-dicarboxylate has been shown to have several biochemical and physiological effects. Studies have shown that diethyl 2-amino-6-methyl-4-(4-nitrophenyl)-4H-pyran-3,5-dicarboxylate can induce apoptosis in cancer cells by activating caspase-3 and -9. diethyl 2-amino-6-methyl-4-(4-nitrophenyl)-4H-pyran-3,5-dicarboxylate has also been shown to inhibit cell proliferation by inducing cell cycle arrest at the G2/M phase. Additionally, diethyl 2-amino-6-methyl-4-(4-nitrophenyl)-4H-pyran-3,5-dicarboxylate has been shown to have anti-inflammatory and anti-oxidant properties, which may contribute to its potential therapeutic effects in various diseases.
实验室实验的优点和局限性
One of the major advantages of using diethyl 2-amino-6-methyl-4-(4-nitrophenyl)-4H-pyran-3,5-dicarboxylate in lab experiments is its potent anti-cancer activity. diethyl 2-amino-6-methyl-4-(4-nitrophenyl)-4H-pyran-3,5-dicarboxylate has been shown to exhibit selective toxicity towards cancer cells, making it a valuable tool for investigating the mechanisms of cancer cell death. Additionally, diethyl 2-amino-6-methyl-4-(4-nitrophenyl)-4H-pyran-3,5-dicarboxylate has been shown to have low toxicity towards normal cells, making it a potential candidate for cancer therapy. However, one of the limitations of using diethyl 2-amino-6-methyl-4-(4-nitrophenyl)-4H-pyran-3,5-dicarboxylate in lab experiments is its relatively complex synthesis method, which may limit its availability and accessibility.
未来方向
There are several future directions for research on diethyl 2-amino-6-methyl-4-(4-nitrophenyl)-4H-pyran-3,5-dicarboxylate. One potential area of research is the development of more efficient synthesis methods for diethyl 2-amino-6-methyl-4-(4-nitrophenyl)-4H-pyran-3,5-dicarboxylate. Another potential area of research is the investigation of the molecular mechanisms underlying the anti-cancer and neuroprotective effects of diethyl 2-amino-6-methyl-4-(4-nitrophenyl)-4H-pyran-3,5-dicarboxylate. Additionally, further studies are needed to investigate the potential therapeutic applications of diethyl 2-amino-6-methyl-4-(4-nitrophenyl)-4H-pyran-3,5-dicarboxylate in various diseases, including cancer, neurodegenerative diseases, and inflammatory diseases.
Conclusion
In conclusion, diethyl 2-amino-6-methyl-4-(4-nitrophenyl)-4H-pyran-3,5-dicarboxylate is a pyran derivative that has been extensively studied for its potential applications in various scientific research fields. The synthesis of diethyl 2-amino-6-methyl-4-(4-nitrophenyl)-4H-pyran-3,5-dicarboxylate involves a multi-step process that requires several chemical reagents and conditions. diethyl 2-amino-6-methyl-4-(4-nitrophenyl)-4H-pyran-3,5-dicarboxylate has been shown to exhibit potent anti-cancer activity, neuroprotective effects, anti-inflammatory and anti-oxidant properties, making it a promising candidate for the treatment of various diseases. However, further research is needed to fully understand the molecular mechanisms underlying its effects and to investigate its potential therapeutic applications.
科学研究应用
Diethyl 2-amino-6-methyl-4-(4-nitrophenyl)-4H-pyran-3,5-dicarboxylate has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications of diethyl 2-amino-6-methyl-4-(4-nitrophenyl)-4H-pyran-3,5-dicarboxylate is in the field of cancer research. Studies have shown that diethyl 2-amino-6-methyl-4-(4-nitrophenyl)-4H-pyran-3,5-dicarboxylate exhibits potent anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and reducing tumor growth in animal models. diethyl 2-amino-6-methyl-4-(4-nitrophenyl)-4H-pyran-3,5-dicarboxylate has also been investigated for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, diethyl 2-amino-6-methyl-4-(4-nitrophenyl)-4H-pyran-3,5-dicarboxylate has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
属性
IUPAC Name |
diethyl 2-amino-6-methyl-4-(4-nitrophenyl)-4H-pyran-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O7/c1-4-25-17(21)13-10(3)27-16(19)15(18(22)26-5-2)14(13)11-6-8-12(9-7-11)20(23)24/h6-9,14H,4-5,19H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCSOKITBWBNJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OCC)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
diethyl 2-amino-6-methyl-4-(4-nitrophenyl)-4H-pyran-3,5-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(3-acetylbenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5217676.png)

![N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide](/img/structure/B5217686.png)
![N-[4-(1-adamantyl)-5-methyl-1,3-thiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B5217693.png)

![1-[(2-hydroxyphenyl)carbonothioyl]-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B5217700.png)

![2-{4-[(4-nitrophenyl)thio]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5217719.png)
![4-{[(2,2-dimethyltetrahydro-2H-pyran-4-yl)amino]methyl}-2-methoxyphenol hydrochloride](/img/structure/B5217735.png)
![1,1'-[(2,4-dichlorobenzyl)imino]di(2-propanol)](/img/structure/B5217736.png)
![9-{4-[(4-fluorobenzyl)oxy]phenyl}-3,3,6,6,10-pentamethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B5217742.png)

![1-(2,3-dimethylphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5217770.png)
![2,7-bis(2-phenylethyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B5217776.png)